molecular formula C13H9ClO3 B12438580 3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B12438580
M. Wt: 248.66 g/mol
InChI Key: IZITWMKBFNBYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by the addition of an appropriate acid to form the acrylic acid derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl and furan moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid is unique due to its specific combination of a chlorophenyl group and a furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of protein interactions and the development of new chemical entities.

Biological Activity

3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H9ClO3
  • Molecular Weight : 248.66 g/mol
  • Structure : The compound features a furan ring substituted with a 2-chlorophenyl group and a propenoic acid moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of furan-based compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

Several studies have explored the anticancer properties of furan derivatives. This compound is hypothesized to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, it may interact with key molecular targets such as enzymes and receptors that regulate these pathways .

Molecular Targets

The biological effects of this compound are mediated through interactions with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity related to inflammation and apoptosis, influencing cellular responses to stress and damage .

Case Studies

  • Antimicrobial Screening : In a study evaluating various furan derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be within the range of 10–30 µM, indicating moderate potency .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateModerate
3-[5-(4-Bromophenyl)furan-2-yl]prop-2-enoic acidStructureHighHigh
3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acidStructureLowModerate

Properties

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9ClO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)

InChI Key

IZITWMKBFNBYRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.